Dibutyl morpholinomethylphosphonate
Description
Dibutyl 1-butyryloxy-1-carboxymethylphosphonate is a phosphonate ester characterized by a butyryloxy group and a carboxymethyl moiety attached to a central phosphorus atom, with two butyl alkyl chains. It serves as a critical intermediate in synthesizing dioxolanone-substituted dialkyl phosphonates, which are valuable in asymmetric catalysis and pharmaceutical research . The compound is synthesized via a reaction between dibutyl phosphonate and glyoxylic acid monohydrate, catalyzed by triethylamine, yielding a high-purity product (98.1% yield) after purification . Its spectroscopic data, including $^{13}\text{C}$ NMR signals (e.g., δ 68.44 ppm for OCH$2$CH$2$CH$2$CH$3$ and δ 170.64 ppm for COOH), confirm its structural integrity .
Properties
Molecular Formula |
C13H28NO4P |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
4-(dibutoxyphosphorylmethyl)morpholine |
InChI |
InChI=1S/C13H28NO4P/c1-3-5-9-17-19(15,18-10-6-4-2)13-14-7-11-16-12-8-14/h3-13H2,1-2H3 |
InChI Key |
NHDMLLCUGQEOOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CN1CCOCC1)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl morpholinomethylphosphonate can be synthesized through a multi-step process involving the reaction of morpholine with dibutyl phosphite. The reaction typically occurs under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity. The general reaction scheme is as follows:
Reaction of Morpholine with Dibutyl Phosphite:
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dibutyl morpholinomethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phosphonates, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, dibutyl morpholinomethylphosphonate is used as a reagent in the synthesis of other organophosphorus compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine
This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique chemical properties may allow it to act as a drug delivery agent or as a component of therapeutic compounds.
Industry
In industry, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which dibutyl morpholinomethylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biochemical outcomes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are critical in many biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethyl 1-Carboxy-1-Hydroxymethylphosphonate
- Applications : Extensively studied for enantioselective kinetic resolution using lipases, achieving high enantiomeric excess (e.e.) values, which underscores its utility in asymmetric synthesis .
- Characterization : Full spectroscopic data are available, enabling precise structural validation.
Dimethyl 1-Carboxy-1-Hydroxymethylphosphonate
- Synthesis: Follows analogous procedures but with dimethyl phosphonate. No yield data are provided.
- Characterization: Limited spectroscopic data reported compared to the dibutyl variant.
Diisopropyl 1-Carboxy-1-Hydroxymethylphosphonate
- Synthesis : Synthesized as an intermediate, but procedural details and yields are omitted in the evidence.
Data Table: Key Properties and Comparisons
Key Research Findings
- However, diethyl derivatives remain preferred for enantioselective studies due to historical precedence and characterization depth .
- Spectroscopic Gaps : Diisopropyl and dimethyl analogs lack comprehensive spectroscopic profiles, hindering their adoption in precision-driven applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
